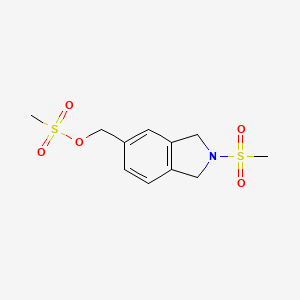![molecular formula C20H17NO6 B12955723 (E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate](/img/structure/B12955723.png)
(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate is an organic compound characterized by its complex structure, which includes a phthalimide group, a methoxy group, and a propenoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate typically involves multiple steps:
Formation of the Phthalimide Derivative: The initial step involves the reaction of phthalic anhydride with an amine to form the phthalimide derivative.
Introduction of the Oxymethyl Group: The phthalimide derivative is then reacted with a suitable reagent to introduce the oxymethyl group.
Formation of the Propenoate Moiety: The final step involves the reaction of the intermediate with methoxyacetic acid or its derivatives under specific conditions to form the this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often under the influence of catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Catalysts like palladium on carbon or reagents such as halogens and acids are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions, cellular processes, and metabolic pathways. Its structural features make it a useful tool for probing biological systems.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with specific molecular targets can be harnessed to design new therapeutic agents.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism by which (E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
Ethyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate: Similar structure but with an ethyl group instead of a methyl group, potentially altering its properties.
Methyl 2-[phthalimidooxymethylphenyl]-3-ethoxypropenoate: Contains an ethoxy group instead of a methoxy group, which may influence its chemical behavior.
Uniqueness
(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate is unique due to its specific (E)-configuration and the presence of both phthalimide and methoxy groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C20H17NO6 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
methyl (E)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C20H17NO6/c1-25-12-17(20(24)26-2)14-8-4-3-7-13(14)11-27-21-18(22)15-9-5-6-10-16(15)19(21)23/h3-10,12H,11H2,1-2H3/b17-12+ |
Clé InChI |
IISUUWFMQBRHLI-SFQUDFHCSA-N |
SMILES isomérique |
CO/C=C(\C1=CC=CC=C1CON2C(=O)C3=CC=CC=C3C2=O)/C(=O)OC |
SMILES canonique |
COC=C(C1=CC=CC=C1CON2C(=O)C3=CC=CC=C3C2=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


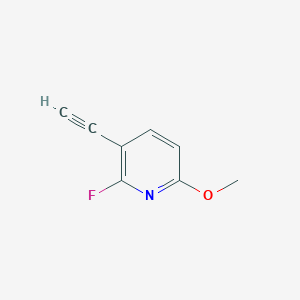
![5-Bromothieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12955669.png)
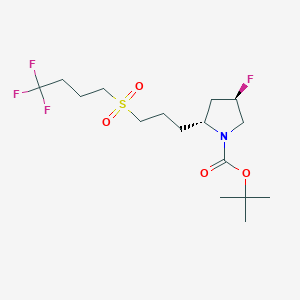
![(R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one](/img/structure/B12955675.png)
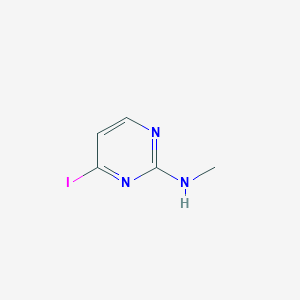
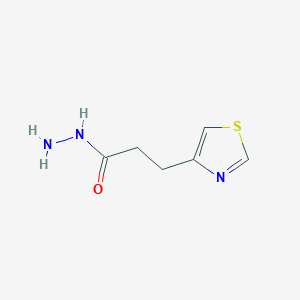


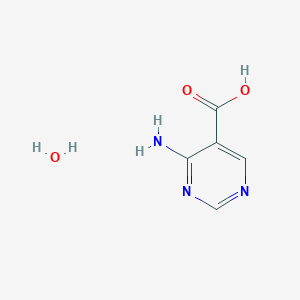
![2-Bromo-8-(4-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12955708.png)
